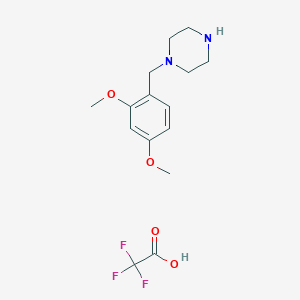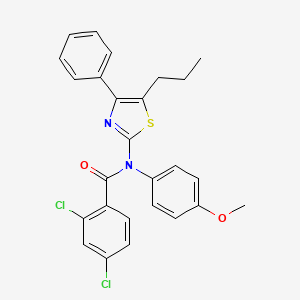![molecular formula C11H13BrN2O2S B4926131 3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MTT, which stands for 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. MTT is widely used as a colorimetric assay to measure cell viability and proliferation.
Wirkmechanismus
The mechanism of action of MTT is based on its ability to be reduced by mitochondrial dehydrogenases in viable cells. The reduction of MTT results in the formation of a purple formazan product, which is insoluble in water and can be measured spectrophotometrically.
Biochemical and Physiological Effects:
MTT has no known direct biochemical or physiological effects on cells. However, its ability to be reduced by mitochondrial dehydrogenases in viable cells makes it a valuable tool for measuring cell viability and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTT is its ease of use and reliability in measuring cell viability and proliferation. It is also a cost-effective assay that requires minimal equipment and can be performed in a high-throughput manner. However, MTT has some limitations, including its inability to distinguish between cell death and growth arrest and its potential interference with certain compounds.
Zukünftige Richtungen
There are several future directions for research on MTT, including the development of new assays that can overcome its limitations, the optimization of its use in drug screening assays, and the exploration of its potential applications in other fields of research, such as cancer research and tissue engineering. Additionally, there is a need for further investigation into the mechanism of action of MTT and its interactions with different cell types and compounds.
Synthesemethoden
MTT is synthesized by the reaction of 2-aminothiophenol with 2-bromoacetyl bromide, followed by the reaction of the resulting intermediate with 2-ethoxyamine. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
MTT has a wide range of applications in scientific research, including cell viability assays, drug screening, and cytotoxicity assays. It is commonly used to measure the metabolic activity of cells, as it is converted into a purple formazan product by mitochondrial dehydrogenases in viable cells. The intensity of the color produced is directly proportional to the number of viable cells.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.BrH/c1-2-15-12-11(14)7-13-8-16-10-6-4-3-5-9(10)13;/h3-6,8H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAJRKXRBDPYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4926061.png)
![5-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B4926070.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)
![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)


![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)